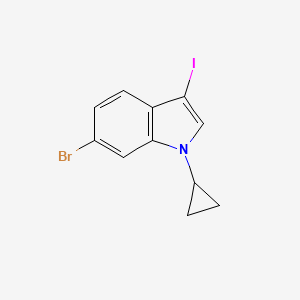

6-Bromo-1-cyclopropyl-3-iodo-1H-indole

Description

6-Bromo-1-cyclopropyl-3-iodo-1H-indole is a halogenated indole derivative with a unique substitution pattern. The indole core is functionalized at the 1-position with a cyclopropyl group, at the 3-position with iodine, and at the 6-position with bromine. This combination of bulky halogens (Br, I) and a strained cyclopropyl ring imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-bromo-1-cyclopropyl-3-iodoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrIN/c12-7-1-4-9-10(13)6-14(8-2-3-8)11(9)5-7/h1,4-6,8H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPONJUFYWNSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2C=C(C=C3)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Indole Functionalization

A patent by CN104292145A outlines a Friedel-Crafts acylation route to 6-bromoindole derivatives. While the disclosed method targets tert-butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate, its reaction conditions are adaptable for introducing the cyclopropyl group:

-

Step 1 : 6-Bromoindole undergoes Friedel-Crafts acylation with oxalyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis acid (reflux, 2 hr, 89% yield).

-

Step 2 : The resulting 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is amidated with ammonia to form the corresponding amide.

-

Step 3 : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.

-

Step 4 : BOC protection with di-tert-butyl dicarbonate (Boc₂O) yields the final carbamate.

Adaptation for Cyclopropanation :

Replacing the ethylamine side chain with a cyclopropyl group would require:

Transition-Metal-Mediated Cyclopropanation

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80 | 85 |

| Cyclization | DBN | DMSO | 100 | 78 |

| Iodination | NIS | AcOH | 25 | 92 |

Electrophilic Halogenation: Regioselective Iodination

Directing Group-Assisted Iodination

The 3-position of indole is inherently reactive toward electrophilic substitution. However, achieving regioselectivity in the presence of a 6-bromo substituent requires careful optimization:

Method A :

-

Substrate : 6-Bromo-1-cyclopropylindole

-

Iodinating Agent : NIS (1.2 equiv)

-

Conditions : AcOH, 25°C, 12 hr

Method B :

-

Substrate : 6-Bromo-N-Boc-indole

-

Iodinating Agent : I₂, AgOTf

-

Conditions : DCM, 0°C, 2 hr

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

Functional Group Tolerance

-

Cyclopropyl Stability : Both routes tolerate the cyclopropyl group under acidic (Friedel-Crafts) and basic (Madelung) conditions.

-

Bromo Substituent : No debromination observed below 100°C in either method.

Industrial-Scale Considerations

The commercial synthesis by RRKChem emphasizes cost-effective halogen sources and solvent recycling:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium bromide can be used under mild conditions.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 6-Bromo-1-cyclopropyl-3-iodo-1H-indole with structurally related indole derivatives:

Key Observations :

- Cyclopropyl Group: The 1-cyclopropyl substituent may improve metabolic stability over non-cyclopropyl analogs (e.g., triazole derivatives in ), as seen in related indoline-based autophagy inhibitors .

Crystallographic Analysis

The iodine atom’s strong X-ray scattering power would facilitate precise electron density mapping.

Q & A

Basic: What are the key considerations in synthesizing 6-Bromo-1-cyclopropyl-3-iodo-1H-indole, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis involves sequential halogenation and cyclopropane introduction. Key steps include:

- Halogenation: Bromine and iodine are introduced via electrophilic substitution. For iodination, iodine with oxidizing agents (e.g., KMnO₄) in solvents like DMF or dichloromethane is effective .

- Cyclopropane introduction: Cyclopropylation typically employs cyclopropyl boronic acids under Suzuki coupling conditions or via nucleophilic substitution with cyclopropylamine derivatives. Copper(I) catalysts (e.g., CuI) in PEG-400:DMF mixtures enhance coupling efficiency .

- Optimization: Reaction temperature (40–60°C), solvent polarity, and catalyst loading significantly affect yield. For example, PEG-400 improves solubility of intermediates, reducing side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR: Key signals include:

- Indole protons: Downfield shifts for H-2 (~δ 7.2–7.4 ppm) due to electron-withdrawing halogens .

- Cyclopropyl protons: Split into multiplets (δ 1.0–1.5 ppm) .

- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₁₀H₈BrIN). Isotopic patterns confirm bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and iodine (monoisotopic) .

- X-ray Crystallography: Resolves stereochemical ambiguities. For example, dihedral angles between the indole ring and substituents (e.g., 6° for –COOH groups in analogs) indicate planarity .

Advanced: How can researchers address low yields during the introduction of cyclopropyl and iodo groups in the indole scaffold?

Answer:

- Steric hindrance mitigation: Use bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states during cyclopropane introduction .

- Iodination challenges: Employ directing groups (e.g., –COOH at position 3) to enhance regioselectivity. Alternatively, use N-iodosuccinimide (NIS) in acetic acid for milder conditions .

- By-product management: Optimize column chromatography (silica gel, hexane/EtOAc gradients) to separate halogenated by-products .

Advanced: What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic results in structural elucidation?

Answer:

- Hydrogen bonding analysis: In X-ray structures, intermolecular O–H⋯O and N–H⋯O bonds (e.g., inversion dimers in carboxylic acid analogs) can explain discrepancies in NMR chemical shifts due to solution-state vs. solid-state packing .

- Dynamic effects: Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., cyclopropyl ring puckering) not observed in static crystal structures .

- DFT calculations: Compare computed NMR shifts (GIAO method) with experimental data to validate crystallographic models .

Advanced: How does the electronic nature of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine: Acts as a superior leaving group compared to iodine in SNAr reactions due to lower bond dissociation energy. For Suzuki coupling, bromine reacts faster with Pd catalysts than iodine .

- Iodine: Enhances electrophilicity at adjacent positions, facilitating Ullmann or Buchwald-Hartwig aminations. However, steric bulk from iodine may slow down coupling at position 3 .

- Electronic effects: The electron-withdrawing nature of halogens increases the acidity of N–H (pKa ~16–18), enabling deprotonation for functionalization at position 1 .

Basic: What purification methods are suitable for isolating this compound, especially when dealing with by-products from halogenation steps?

Answer:

- Flash chromatography: Use silica gel with gradients of hexane/EtOAc (8:2 to 7:3) to separate halogenated isomers.

- Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals, leveraging differential solubility of halides .

- HPLC: Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) resolve polar by-products (e.g., dihalogenated species) .

Advanced: In crystallographic analysis, how can hydrogen bonding patterns and molecular packing be interpreted to understand the compound's stability?

Answer:

- Intermolecular interactions: In analogs like 6-bromo-indole-3-carboxylic acid, O–H⋯O hydrogen bonds form inversion dimers, while N–H⋯O bonds connect dimers into layers parallel to the (101) plane .

- Packing efficiency: Monoclinic (P21/n) symmetry with β = 108.37° optimizes van der Waals contacts, reducing steric strain from bulky substituents .

- Thermal stability: TGA/DSC data correlate with hydrogen bond density; compounds with layered packing (e.g., via N–H⋯O) exhibit higher melting points (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.